1-Ethynylcyclohexyl acetate

Description

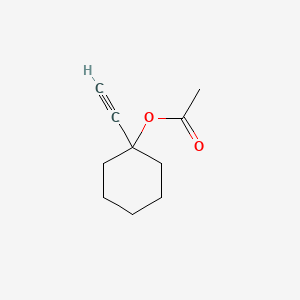

Chemical Name: 1-Ethynylcyclohexyl acetate CAS Registry Number: 5240-32-4 Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol Synonyms: 1-Acetoxy-1-ethynylcyclohexane; Cyclohexanol, 1-ethynyl-, acetate; Herbacet®1 .

This compound is a synthetic ester compound characterized by a cyclohexane ring substituted with an ethynyl (-C≡CH) group and an acetate (-OAc) moiety at the 1-position. Its structure imparts unique reactivity, particularly in applications such as fragrance formulations and organic synthesis intermediates.

Properties

CAS No. |

5240-32-4 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1-ethynylcyclohexyl) acetate |

InChI |

InChI=1S/C10H14O2/c1-3-10(12-9(2)11)7-5-4-6-8-10/h1H,4-8H2,2H3 |

InChI Key |

YASSLXHVJQGNOK-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1(CCCCC1)C#C |

Canonical SMILES |

CC(=O)OC1(CCCCC1)C#C |

Other CAS No. |

5240-32-4 |

Synonyms |

1-acetoxy-1-ethynylcyclohexane 1-ethynylcyclohexyl acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Boiling Point: Not explicitly reported, but similar cyclohexyl esters (e.g., cyclohexyl acetate) boil at ~172°C .

- Spectroscopic Data :

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-ethynylcyclohexyl acetate:

1-Acetylcyclohexyl Acetate

CAS : 52789-73-8

Molecular Formula : C₁₀H₁₄O₃

Molecular Weight : 182.22 g/mol

Key Differences :

- Contains a ketone (acetyl) group instead of an ethynyl group.

- Exhibits distinct reactivity in nucleophilic acyl substitution reactions.

- Used in polymer chemistry and as a crosslinking agent .

| Property | This compound | 1-Acetylcyclohexyl Acetate |

|---|---|---|

| Functional Groups | Ethynyl, acetate | Acetyl, acetate |

| Molecular Weight (g/mol) | 166.22 | 182.22 |

| Key IR Peaks | 2112 cm⁻¹ (C≡C) | 1745 cm⁻¹ (C=O ketone) |

| Applications | Fragrance, organic synthesis | Polymer chemistry |

1-Methylcyclohexyl Acetate

CAS : 16737-30-7

Molecular Formula : C₉H₁₆O₂

Molecular Weight : 156.23 g/mol

Key Differences :

- Substituted with a methyl group instead of ethynyl.

- Lower molecular weight and reduced steric hindrance.

- Common solvent and flavoring agent with a fruity odor .

Cyclohexyl Acetate

CAS : 622-45-7

Molecular Formula : C₈H₁₄O₂

Molecular Weight : 142.20 g/mol

Key Differences :

- Lacks substituents on the cyclohexane ring.

- Widely used as a solvent in paints and coatings.

- Higher water solubility (1.5 g/100 mL) compared to ethynyl derivatives .

Phenyl Acetate

CAS : 122-79-2

Molecular Formula : C₈H₈O₂

Molecular Weight : 136.15 g/mol

Key Differences :

- Aromatic ring instead of cyclohexane.

- Stronger electrophilic character due to the aromatic system.

- Used in perfumery and as a precursor in aspirin synthesis .

| Property | This compound | Phenyl Acetate |

|---|---|---|

| Ring Structure | Cyclohexane | Benzene |

| Molecular Weight (g/mol) | 166.22 | 136.15 |

| ¹H-NMR (Key Signals) | δ 2.61 (ethynyl) | δ 7.40 (aromatic protons) |

| Applications | Fragrance | Pharmaceuticals, perfumes |

Q & A

Q. What is the standard synthetic protocol for preparing 1-Ethynylcyclohexyl acetate, and what analytical methods are used to confirm its purity and structure?

Answer: The synthesis involves acetylating 1-ethynylcyclohexanol with acetic anhydride in dichloromethane, catalyzed by DMAP and triethylamine. Key steps include:

- Reaction setup : Add acetic anhydride (2.00 mmol) to a cooled (0°C) mixture of 1-ethynylcyclohexanol (1.00 mmol), DMAP (0.05 mmol), and Et₃N (2.00 mmol) in CH₂Cl₂ (2 mL) .

- Reaction monitoring : Progress tracked via TLC over 48 hours at room temperature.

- Workup : Quench with methanol, wash with water, NH₄Cl, and brine, followed by drying (MgSO₄) and concentration to yield a pale yellow oil (94% yield).

Q. Characterization :

- NMR analysis : ¹H NMR (CDCl₃) shows characteristic peaks at δ 2.60 (ethynyl proton), 2.05 (acetate methyl), and cyclohexyl protons between δ 1.34–2.13. ¹³C NMR confirms the acetyl group (δ 169.68) and sp-hybridized carbons (δ 84.03, 75.48) .

- Purity assessment : TLC and absence of extraneous peaks in NMR ensure purity.

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

Answer:

- Storage : Store in airtight, light-resistant containers at –20°C to prevent ester hydrolysis or acetylene decomposition.

- Handling : Use inert atmosphere (N₂/Ar) during synthesis and purification to avoid moisture absorption. Verify stability via periodic NMR checks for acetate hydrolysis (e.g., appearance of free –OH in ¹H NMR) .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of this compound to achieve higher yields or reduced reaction times?

Answer:

- Catalyst optimization : Increase DMAP loading (e.g., 10 mol%) to accelerate acylation, but monitor for side reactions.

- Solvent selection : Replace CH₂Cl₂ with THF or DMF to enhance solubility of reactants, potentially reducing reaction time .

- Temperature modulation : Gradual warming to 25°C is standard, but controlled heating (e.g., 40°C) may shorten the 48-hour timeframe, though risk of acetylene oligomerization must be assessed .

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?

Answer:

- Data validation : Cross-reference observed shifts with published spectra. For example, the ethynyl proton (δ 2.60 in CDCl₃) should remain consistent; deviations may indicate solvent effects or impurities .

- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping cyclohexyl proton signals. For instance, HMBC correlations between the acetyl carbonyl (δ 169.68) and adjacent carbons confirm ester connectivity .

- Contradiction resolution : If literature reports conflicting shifts (e.g., δ 2.32 for ethynyl protons in derivatives), verify sample concentration, temperature, and deuterated solvent .

Q. What role does this compound serve as a building block in the synthesis of heterotricyclic compounds, and what mechanistic considerations are involved?

Answer:

- Application : The acetyl group acts as a protecting group for the ethynyl moiety, enabling subsequent coupling reactions. For example, it reacts with amines (e.g., 1-ethynylcyclohexylamine) to form enaminones, which cyclize into spiro-heterocycles .

- Mechanistic insights :

- Step 1 : Nucleophilic attack by the amine on the acetylated ethynyl carbon, forming an enamine intermediate.

- Step 2 : Intramolecular cyclization via π-orbital overlap of the acetylene, facilitated by Pd/Cu catalysts in Sonogashira-type reactions .

- Key parameters : Optimize PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%) in i-Pr₂NH to achieve >60% yield in heterocycle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.